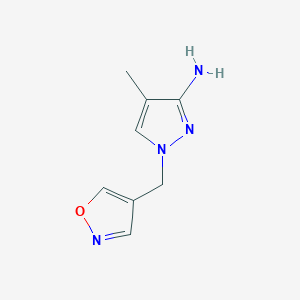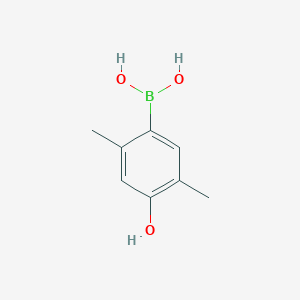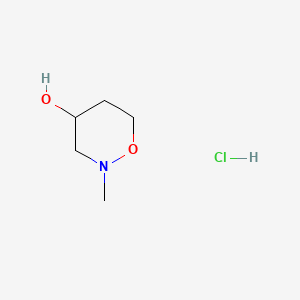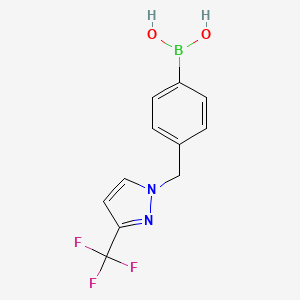![molecular formula C9H13NO2 B13472722 [4-(Aminomethyl)-2-methoxyphenyl]methanol](/img/structure/B13472722.png)
[4-(Aminomethyl)-2-methoxyphenyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(Aminomethyl)-2-methoxyphenyl]methanol is an organic compound with the molecular formula C8H11NO2. It is also known by other names such as vanillylamine and 4-hydroxy-3-methoxybenzylamine . This compound is characterized by the presence of an aminomethyl group and a methoxy group attached to a phenyl ring, along with a hydroxyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Aminomethyl)-2-methoxyphenyl]methanol can be achieved through various methods. One common approach involves the reduction of 4-(aminomethyl)-2-methoxybenzaldehyde using a reducing agent such as sodium borohydride (NaBH4) in methanol. The reaction is typically carried out at room temperature and yields the desired product with high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure the high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
[4-(Aminomethyl)-2-methoxyphenyl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the aminomethyl group or the phenolic hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminomethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various reduced derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
[4-(Aminomethyl)-2-methoxyphenyl]methanol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its role as a neurotransmitter or neuromodulator.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Wirkmechanismus
The mechanism of action of [4-(Aminomethyl)-2-methoxyphenyl]methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Aminomethyl)phenol: Lacks the methoxy group present in [4-(Aminomethyl)-2-methoxyphenyl]methanol.
4-(Aminomethyl)-2,6-dimethylphenol: Contains additional methyl groups on the phenyl ring.
4-(Aminomethyl)-2-methoxybenzaldehyde: Contains an aldehyde group instead of a hydroxyl group.
Uniqueness
The presence of both the aminomethyl and methoxy groups in this compound makes it unique compared to similar compounds. These functional groups contribute to its distinct chemical reactivity and potential biological activities .
Eigenschaften
Molekularformel |
C9H13NO2 |
|---|---|
Molekulargewicht |
167.20 g/mol |
IUPAC-Name |
[4-(aminomethyl)-2-methoxyphenyl]methanol |
InChI |
InChI=1S/C9H13NO2/c1-12-9-4-7(5-10)2-3-8(9)6-11/h2-4,11H,5-6,10H2,1H3 |
InChI-Schlüssel |
XPDRVHMVUFYUFO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)CN)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Oxa-3-azabicyclo[3.2.1]octane-7-carboxylic acid hydrochloride](/img/structure/B13472658.png)
![6,7-Dimethoxy-2-(4-{2-oxabicyclo[2.2.2]octane-1-carbonyl}piperazin-1-yl)quinazolin-4-amine hydrochloride](/img/structure/B13472661.png)
amine hydrochloride](/img/structure/B13472665.png)
![Ethyl 1-[(3,4-dichlorophenyl)(hydroxy)methyl]-3-methylidenecyclobutane-1-carboxylate](/img/structure/B13472667.png)


![2-Amino-3-[(2-amino-3-carboxyphenyl)disulfanyl]benzoicacid](/img/structure/B13472688.png)




![(4-Ethoxyfuro[3,2-c]pyridin-2-yl)boronic acid](/img/structure/B13472725.png)
